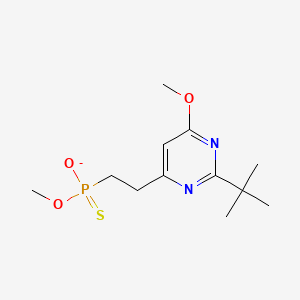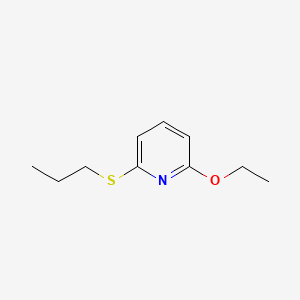
N-PENTACOSANE-D52
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-PENTACOSANE-D52, also known as Pentacosane-d52, is a deuterated form of pentacosane, a saturated hydrocarbon with the molecular formula C25D52. This compound is primarily used as a marker in isotope studies, particularly in the analysis of chemical, physical, and biological systems. It is an important reagent in mass spectrometry and other analytical techniques for tracing isotope kinetics and transport processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-PENTACOSANE-D52 typically involves the deuteration of pentacosane. This process can be achieved through catalytic exchange reactions where hydrogen atoms in pentacosane are replaced with deuterium atoms. The reaction is usually carried out under high pressure and temperature conditions in the presence of a deuterium gas and a suitable catalyst, such as palladium on carbon .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient deuteration. The purity of the final product is critical, and therefore, extensive purification steps, including distillation and chromatography, are employed to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions: N-PENTACOSANE-D52, being a saturated hydrocarbon, is relatively inert. it can undergo certain chemical reactions under specific conditions:
Oxidation: In the presence of strong oxidizing agents, this compound can be oxidized to form various oxygenated products, such as alcohols, aldehydes, and carboxylic acids.
Reduction: Although already fully saturated, this compound can participate in reduction reactions under extreme conditions, leading to the formation of smaller hydrocarbons.
Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms, such as chlorine or bromine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium or platinum.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products:
Oxidation: Alcohols, aldehydes, carboxylic acids.
Reduction: Smaller hydrocarbons.
Substitution: Halogenated hydrocarbons.
Wissenschaftliche Forschungsanwendungen
N-PENTACOSANE-D52 has a wide range of applications in scientific research:
Chemistry: Used as a standard in mass spectrometry for isotope labeling and tracing studies.
Biology: Employed in the study of lipid metabolism and transport in biological systems.
Medicine: Utilized in pharmacokinetic studies to trace the distribution and metabolism of drugs.
Wirkmechanismus
The mechanism of action of N-PENTACOSANE-D52 is primarily related to its role as an isotope marker. When introduced into a system, it behaves similarly to its non-deuterated counterpart but can be distinguished and traced using mass spectrometry due to its unique isotopic signature. This allows researchers to study the kinetics and pathways of various processes, such as chemical reactions, metabolic pathways, and transport mechanisms .
Vergleich Mit ähnlichen Verbindungen
N-PENTACOSANE: The non-deuterated form of N-PENTACOSANE-D52, used in similar applications but without the isotopic labeling.
N-HEPTACOSANE-D54: Another deuterated hydrocarbon with a similar structure but containing 27 carbon atoms.
N-TRICOSANE-D50: A deuterated hydrocarbon with 23 carbon atoms.
Uniqueness: this compound is unique due to its specific isotopic labeling, which makes it particularly useful in studies requiring precise tracing and analysis of isotope kinetics. Its high isotopic purity and stability under various conditions further enhance its utility in scientific research .
Eigenschaften
CAS-Nummer |
121578-13-0 |
|---|---|
Molekularformel |
C25H52 |
Molekulargewicht |
405.008 |
IUPAC-Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,25-dopentacontadeuteriopentacosane |
InChI |
InChI=1S/C25H52/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-25H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2,20D2,21D2,22D2,23D2,24D2,25D2 |
InChI-Schlüssel |
YKNWIILGEFFOPE-CQGKCUCSSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC |
Synonyme |
N-PENTACOSANE-D52 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








